3-amino-5-methyl-4H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-5-methyl-4H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C5H6N4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-4H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydrazine derivatives. One common method includes the condensation of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by reaction with hydrazine hydrate . Another approach involves the multicomponent reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . These reactions are usually carried out under reflux conditions in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as [4CSPy]ZnCl3 have been employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-4H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-amino-5-methyl-4H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-4H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which play a crucial role in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carbonitrile
- 3-amino-4-pyrazolecarbonitrile
Uniqueness
3-amino-5-methyl-4H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6N4 |
---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
3-amino-5-methyl-4H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h4H,1H3,(H2,7,9) |
InChI Key |
PHNAKTXIZKKBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C1C#N)N |
Origin of Product |
United States |
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